1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-21-9-5-8-15(17(21)24)18(25)22-10-14(11-22)23-12-16(19-20-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBMCCZERASGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use click chemistry to form the triazole ring, followed by the construction of the azetidine and dihydropyridinone moieties through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The incorporation of the triazole ring into the molecular structure enhances the compound's efficacy against such pathogens .
Anticancer Properties
Compounds similar to 1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one have shown promise in cancer therapy. The dihydropyridine framework is known for its ability to interact with biological targets involved in cancer cell proliferation. Studies suggest that derivatives can induce apoptosis in cancer cells by modulating signaling pathways .
Neurological Disorders
The potential for this compound to act as a therapeutic agent for neurological disorders has been explored. Compounds in the dihydropyridine class have been associated with neuroprotective effects and could be beneficial in treating conditions like Parkinson's disease and epilepsy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide–alkyne cycloaddition (click reaction), which allows for regioselective synthesis.
- Azetidine Formation : The azetidine moiety can be synthesized via cyclization reactions involving amino acids or other nitrogen-containing compounds.
- Dihydropyridine Synthesis : This step may involve the condensation of appropriate carbonyl compounds with amines or other nucleophiles under acidic or basic conditions.
Case Study 1: Antimycobacterial Activity
In a recent study, derivatives of 4-phenyl-[1,2,3]-triazole were synthesized and screened for antimycobacterial activity. The results indicated that certain derivatives showed higher activity than traditional antibiotics like ethambutol. This suggests that compounds similar to our target molecule could also exhibit enhanced antimicrobial properties .
| Compound | Activity Against M. tuberculosis | Reference |
|---|---|---|
| Compound A | Moderate | |
| Compound B | High | |
| Ethambutol | Control |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal cell death and improve functional outcomes in animal models of Parkinson's disease .
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that the compound can form stable interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its azetidine-triazole linkage, a feature less common in literature compared to other triazole-containing analogs. Key comparisons include:
Key Observations :
- Unlike 1l, which has a fused bicyclic system, the target’s isolated pyridinone core may reduce metabolic stability but increase synthetic accessibility .
Biological Activity
The compound 1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic derivative that incorporates a triazole moiety, which has garnered attention for its diverse biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a dihydropyridinone core linked to a triazole and an azetidine ring, contributing to its pharmacological potential.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. A study utilizing the hydrogen peroxide free-radical inhibition method demonstrated that derivatives containing similar structural motifs displayed moderate to significant antioxidant activity when compared to ascorbic acid . The mechanism of action is believed to involve the scavenging of free radicals and reduction of oxidative stress markers.
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program protocols were employed to evaluate its efficacy. Results indicated that while the compound showed some level of activity, it was relatively low compared to standard chemotherapeutic agents. Specifically, growth inhibition rates across different tumor lines ranged from 92.48% to 126.61%, suggesting a modest effect on cancer cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. In vitro assays revealed that it possesses antibacterial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies
Several case studies have highlighted the biological relevance of triazole-containing compounds similar to this compound:
- Antioxidant Efficacy : A study reported that related compounds exhibited up to 70% inhibition of free radicals at concentrations as low as 50 µg/mL .
- Cancer Cell Line Screening : In a comprehensive screening involving over sixty cancer cell lines, modifications in the triazole structure led to varying degrees of cytotoxicity, with some derivatives achieving IC50 values below 10 µM against specific cancer types .
- Antimicrobial Testing : Compounds with similar frameworks were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL, indicating promising antimicrobial potential .
Data Summary Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | Hydrogen peroxide inhibition | Moderate to significant activity compared to ascorbic acid |
| Anticancer | NCI DTP screening | Growth inhibition rates: 92.48% - 126.61% |
| Antimicrobial | MIC testing against bacteria | MIC: 32 µg/mL - 128 µg/mL |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one?
- Methodology : Synthesis involves multi-step organic reactions, including:
Azetidine functionalization : Coupling 4-phenyl-1H-1,2,3-triazole to the azetidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Carbonyl linkage formation : Reacting the functionalized azetidine with 1-methyl-1,2-dihydropyridin-2-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures .
- Key Considerations : Monitor reaction progress via TLC and intermediate characterization (NMR, HRMS).
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry and substituent positions (e.g., distinguishing triazole vs. pyridinone protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine-pyridinone linkage (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation barriers for key steps (e.g., CuAAC or carbonyl coupling) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
- Feedback Loops : Integrate experimental yields with computational data to refine parameters (e.g., solvent effects, catalyst loading) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodology :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in heterogeneous reactions (e.g., CuAAC in biphasic systems) .
- Temperature Control : Design jacketed reactors with precise thermal regulation (±1°C) to avoid exothermic runaway during carbodiimide couplings .
- Catalyst Recovery : Incorporate membrane filtration or fixed-bed reactors for copper catalyst recycling .
Q. How to resolve discrepancies between computational predictions and experimental yields?
- Methodology :
- Design of Experiments (DOE) : Apply fractional factorial designs to isolate variables (e.g., solvent polarity, reaction time) causing deviations .
- Sensitivity Analysis : Rank parameters (e.g., catalyst concentration, temperature) using Monte Carlo simulations to identify error-prone steps .
- Cross-Validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What statistical approaches are recommended for analyzing conflicting biological activity data?
- Methodology :
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., triazole substitution patterns) with antimicrobial efficacy .
- Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., Hill equation) to account for assay variability .
- Reproducibility Checks : Replicate experiments across multiple batches and validate with blinded controls .
Q. How to design a process control system for continuous synthesis?
- Methodology :
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Model Predictive Control (MPC) : Use dynamic models to adjust feed rates or temperature in response to disturbances .
- Failure Mode Analysis : Conduct HAZOP studies to preempt risks (e.g., azetidine ring instability under prolonged heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
